4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with significant implications in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 348.43 g/mol. This compound is categorized under the class of benzodiazoles and pyrrolidinones, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
The compound falls under the category of benzodiazoles due to the presence of the benzodiazole moiety and pyrrolidinones due to the pyrrolidinone structure. These classifications indicate its potential pharmacological activities and relevance in medicinal chemistry.
The synthesis of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one can be represented using various chemical notation systems:
InChI=1S/C21H24N2O3/c1-15-10-5-6-12(16)19(15)22-21(23)18(25)20(24)14-13-17(11-9-8-7-11)26-2/h5-6,10,12,14H,7-9,11H2,1-4H3
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOCC
The compound's structural data indicates a complex arrangement conducive to various interactions with biological targets. The presence of multiple functional groups enhances its solubility and potential reactivity in biological systems.
The chemical reactivity of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one includes:
Reactions involving this compound require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is not fully elucidated but is believed to involve:
Studies have indicated that compounds with similar structures exhibit activity against specific targets like phospholipase A₂ or other enzymes involved in inflammatory processes .
The physical properties include:
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis may provide insights into thermal stability and decomposition temperatures .
The compound has potential applications in various fields including:
This detailed examination highlights the importance of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one in ongoing scientific research and its potential therapeutic applications.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7